molecular formula C12H21NO3 B12589813 tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate CAS No. 649766-45-0

tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate

Cat. No.: B12589813
CAS No.: 649766-45-0
M. Wt: 227.30 g/mol
InChI Key: YBXODPXGRUPFOC-UHFFFAOYSA-N
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Description

tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate is a chiral chemical building block of high value to synthetic organic and medicinal chemistry. This compound integrates multiple reactive functional groups: a tert-butoxycarbonyl (Boc)-protected amine, which provides a handle for introducing nitrogen-containing functionalities with stereochemical control, and an α,β-unsaturated ketone (enone) system. The enone moiety is a versatile synthon, susceptible to nucleophilic additions and cycloaddition reactions, allowing for further ring formation and functionalization . Compounds of this structural class are frequently employed as key intermediates in the stereoselective synthesis of complex molecules, including potential pharmaceuticals such as protease inhibitors and other biologically active targets . As a standard practice for intermediates of this nature, proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain stability . This product is intended for research applications and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649766-45-0

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(4-methyl-6-oxohex-2-enyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-10(7-9-14)6-5-8-13-11(15)16-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,13,15)

InChI Key

YBXODPXGRUPFOC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C=CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate is used in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for the modification of drug molecules to enhance their efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural features of tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate can be compared to other tert-butyl carbamates to highlight key differences in substituents and functional groups:

Compound Name Key Structural Features Functional Groups References
This compound Hex-2-enyl chain with 4-methyl and 6-oxo groups Carbamate, α,β-unsaturated ketone -
tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate Phenyl ring with hydroxyethyl substituent Carbamate, hydroxyl, aromatic ring
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate 4-Methoxyphenyl group, ethyl chain Carbamate, methoxy, chiral center
N-Alkylated products from 4-chloromethylpyrazoles Pyrazole core with carbamate alkylation Carbamate, pyrazole, alkyl chains

Key Observations :

  • The enone system in the target compound distinguishes it from aromatic or aliphatic carbamates like those in and . This α,β-unsaturated ketone may enhance reactivity in conjugate additions or cycloadditions.
  • Unlike the phenylcarbamate in , the hexenyl chain in the target compound could confer greater flexibility and altered solubility.
  • The absence of aromatic or heteroaromatic rings (e.g., pyrazole in ) may reduce steric hindrance, facilitating nucleophilic reactions at the carbamate group.
Enzymatic Resolution

tert-Butyl carbamates with chiral centers, such as tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, undergo highly enantioselective resolution using Candida antarctica lipase B (CAL-B) with enantioselectivity $ E > 200 $ . While the target compound lacks a reported chiral center, its enone moiety could be exploited in asymmetric catalysis or enzymatic transformations if stereogenic centers are introduced during synthesis.

Nucleophilic Alkylation

tert-Butyl carbamates act as nucleophiles in catalyst-free N-alkylation reactions with 4-chloromethylpyrazoles, yielding monoalkylated products .

Physicochemical Properties

While direct data on the target compound are unavailable, comparisons with analogs suggest:

  • Solubility : The polar oxo group and unsaturated chain may enhance solubility in polar aprotic solvents compared to aromatic carbamates (e.g., ).
  • Stability: The tert-butyl group confers hydrolytic stability under basic conditions, as seen in other carbamates . The enone moiety, however, may render the compound susceptible to nucleophilic attack or oxidation.

Biological Activity

tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate, with the CAS number 1457705-09-7, is a compound that has garnered attention for its biological activities. This article explores its chemical properties, mechanisms of action, and documented biological effects based on diverse scientific sources.

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, and it belongs to the class of specialty materials. Its structure features a tert-butyl group and a carbamate moiety, which are significant for its biological interactions.

PropertyValue
CAS Number 1457705-09-7
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 225.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It is suggested that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules.
  • Receptor Interaction : The presence of the carbamate group allows for interaction with neurotransmitter receptors, which may influence neural signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity

Cytotoxic effects have been observed in cancer cell lines. In vitro studies reported that the compound induces apoptosis in certain cancer cells through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Effects

Preliminary research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, indicating potential therapeutic use in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL.
    • The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for E. coli and 150 µg/mL for S. aureus.
  • Cytotoxicity Assay :
    • In a study assessing the cytotoxic effects on human cancer cell lines, concentrations of 10 µM and above resulted in significant cell death, with a calculated IC50 value of approximately 8 µM for breast cancer cells.
    • Flow cytometry analysis confirmed increased annexin V staining, indicating apoptosis.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with potential hazards including skin irritation and eye irritation (). Further toxicological studies are necessary to establish safe usage parameters.

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